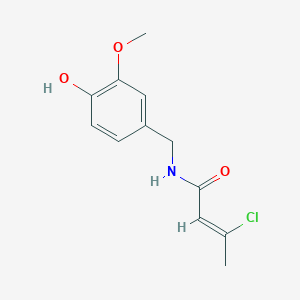
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is a chemical compound with a complex structure that includes a piperidine ring substituted with ethyl, hydroxyphenyl, and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide typically involves multiple steps starting from simpler organic molecules. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethyl, hydroxyphenyl, and propyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The piperidine ring and its substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium: This compound has a similar structure but with a methyl group instead of a propyl group.
3-Ethyl-3-(3-hydroxyphenyl)-1-methylpiperidine: Similar structure with a methyl group instead of a propyl group.
Uniqueness
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
126088-59-3 |
|---|---|
Formule moléculaire |
C16H26BrNO |
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
3-(3-ethyl-1-propylpiperidin-3-yl)phenol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17-11-6-9-16(4-2,13-17)14-7-5-8-15(18)12-14;/h5,7-8,12,18H,3-4,6,9-11,13H2,1-2H3;1H |
Clé InChI |
YVQLAHYGZRKCCV-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC(C1)(CC)C2=CC(=CC=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


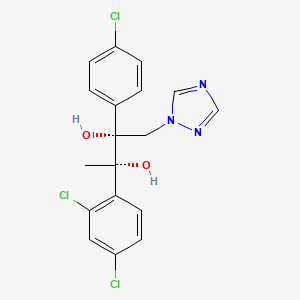
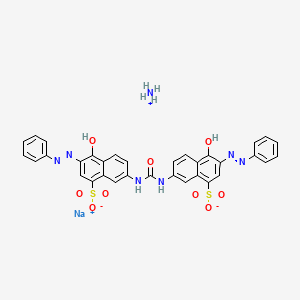

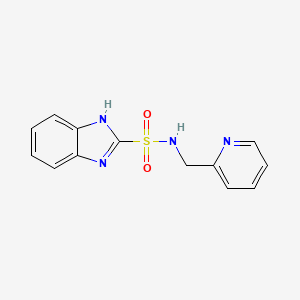
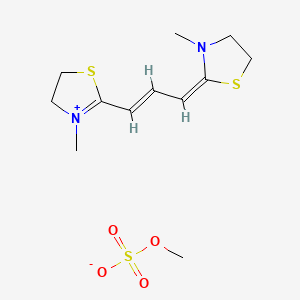
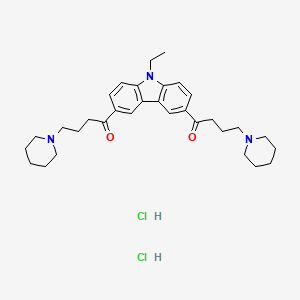
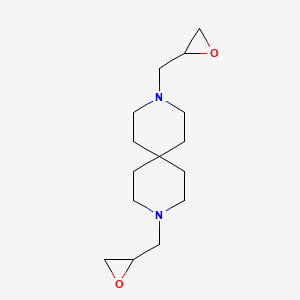
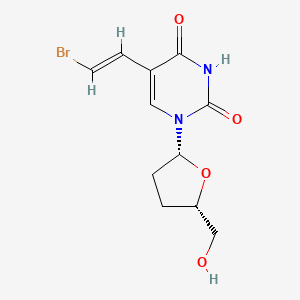


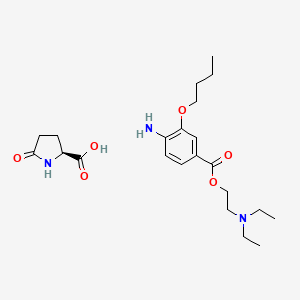
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
